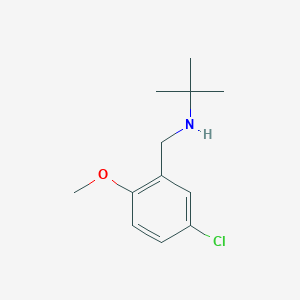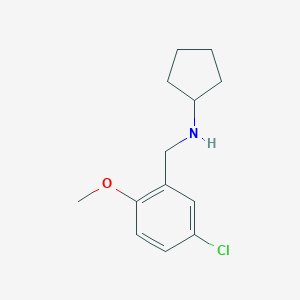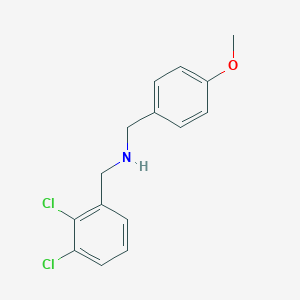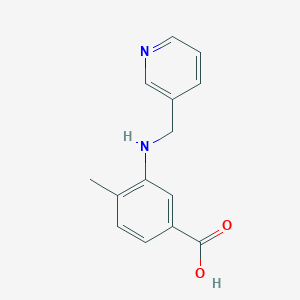![molecular formula C21H21NO4 B499676 methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B499676.png)
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoic acid ester, and a hydroxy-phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the benzoic acid ester group. The hydroxy-phenylethylamine moiety is then attached through a series of reactions that may include amination and esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Shares a similar benzoic acid ester structure.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the hydroxy-phenylethylamine moiety.
Benzoic acid, 2-(methylamino)-, methyl ester: Features a methylamino group.
Uniqueness
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate is unique due to its combination of a furan ring, benzoic acid ester, and hydroxy-phenylethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
methyl 4-[5-[[(2-hydroxy-2-phenylethyl)amino]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-25-21(24)17-9-7-16(8-10-17)20-12-11-18(26-20)13-22-14-19(23)15-5-3-2-4-6-15/h2-12,19,22-23H,13-14H2,1H3 |
InChI Key |
IZCMAOLFFOUIRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B499593.png)
![N-(5-bromo-2-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499595.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-3-(pyrimidin-2-ylsulfanyl)propan-1-amine](/img/structure/B499598.png)
![1-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B499600.png)


![4-{2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B499603.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)benzyl]ethanamine](/img/structure/B499604.png)
![1-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B499608.png)
![N-[(5-phenylfuran-2-yl)methyl]cyclopentanamine](/img/structure/B499609.png)
![Methyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzyl)amino]benzoate](/img/structure/B499610.png)
![N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-(4-methylbenzyl)amine](/img/structure/B499611.png)


